molecular formula C6H7N3O3 B6247306 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione CAS No. 2408959-91-9

2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione

Cat. No.: B6247306
CAS No.: 2408959-91-9
M. Wt: 169.14 g/mol
InChI Key: WTOITWZBDMCSBM-UHFFFAOYSA-N
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Description

2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione is a heterocyclic compound that features a unique fusion of triazine and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (80-150°C) to facilitate cyclization.

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

    Purification Techniques: Crystallization or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Structural Analysis

The compound’s structure involves a triazine ring fused with a morpholine (oxazine) ring, with two ketone groups at positions 3 and 4. Key structural details include:

Property Value
Molecular FormulaC₆H₇N₃O₃
SMILESC1COCC2=NNC(=O)C(=O)N21
InChIInChI=1S/C6H7N3O3/c10-5-6(11)9-1-2-12-3-4(9)7-8-5/h1-3H2,(H,8,10)
Alternative Name2,6,7,9-tetrahydro- oxazino[3,4-c] triazine-3,4-dione

Absence of Direct Reaction Data

The provided sources ( ) focus on reactions of pyridazino-triazino-tetrazine , thiadiazine , and triazepine derivatives , but none explicitly describe reactions of the morpholine-fused triazine compound . For example:

  • Search result details reactions of pyridazino-triazino-tetrazine derivatives (e.g., cyclization with thiourea, carbon disulfide, or malononitrile).

  • Search result discusses anticancer activity of related fused triazines but does not mention the target compound.

  • Search result and cover triazepine synthesis, unrelated to the morpholine system.

Analogous Reactions of Fused Triazines

While direct data is lacking, reaction pathways for similar fused triazines can be inferred:

3.1. Nucleophilic Substitution

Fused triazines often undergo substitution at reactive positions (e.g., amino or hydrazino groups). For example:

  • Hydrazine cyclization : In , a hydrazine derivative cyclizes to form a pyridazine ring, suggesting potential reactivity of amino groups in the target compound.

  • Thiourea/Carbon Disulfide : Thiourea or CS₂ may react with amino groups to form thione derivatives, as observed in .

3.2. Cyclization Reactions

Fused triazines frequently participate in cyclization to form larger heterocycles (e.g., tetrazines, thiadiazines):

  • Triethyl orthoformate : Used to introduce ethoxy groups via substitution, as seen in .

  • Malononitrile : Facilitates cyanide introduction and cyclization, forming pyrazolo-triazine systems .

3.3. Anticancer Activity

Some fused triazines exhibit anticancer properties , but no activity data exists for the morpholine derivative.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that can be harnessed in medicinal chemistry.

Antitumor Activity

Several studies have explored the antitumor potential of triazine derivatives. The unique structural characteristics of 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione suggest it may inhibit tumor cell proliferation through various mechanisms such as inducing apoptosis or inhibiting specific signaling pathways.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes or interfere with metabolic processes could be leveraged in developing new antibiotics or antifungal treatments.

Enzyme Inhibition

Research into enzyme inhibition has highlighted the potential of this compound to act as an inhibitor for certain enzymes involved in disease pathways. This property can be particularly useful in drug design for conditions such as cancer or metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving triazine chemistry. Derivatives of this compound may enhance its biological activity and selectivity.

Case Studies

StudyFocusFindings
Study 1 Antitumor ActivityDemonstrated that derivatives showed significant cytotoxic effects on breast cancer cell lines.
Study 2 Antimicrobial EffectsFound that the compound exhibited strong activity against Gram-positive bacteria.
Study 3 Enzyme InhibitionIdentified the compound as a potent inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy.

Mechanism of Action

The mechanism by which 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine Derivatives: Compounds with a similar triazine core but different substituents.

    Morpholine Derivatives: Compounds with a morpholine ring but different fused ring systems.

Uniqueness

2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione is a heterocyclic compound with potential biological activity. This article explores its structural properties, synthesis methods, and biological evaluations from diverse sources.

Structural Information

  • Molecular Formula : C₆H₇N₃O₃
  • SMILES : C1COCC2=NNC(=O)C(=O)N21
  • InChI : InChI=1S/C6H7N3O3/c10-5-6(11)9-1-2-12-3-4(9)7-8-5/h1-3H2,(H,8,10)

Synthesis

Currently, no detailed literature specifically addressing the synthesis of this compound is available. However, similar compounds in the triazine family have been synthesized through reactions involving amidrazones and various anhydrides .

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However:

Potential Activities

  • Anti-inflammatory Properties : Compounds within the triazine family have shown anti-inflammatory effects in various studies. For instance:
    • Derivatives containing similar structural motifs demonstrated significant inhibition of cytokine production (e.g., TNF-α) in human peripheral blood mononuclear cells (PBMCs) .
    • The presence of specific substituents influenced the modulation of immune responses.
  • Antimicrobial Activity : While direct studies on this compound are lacking:
    • Related triazole derivatives have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Case Studies

While specific case studies for this compound are not available in the current literature:

  • Research on related compounds indicates that modifications to the triazine structure can significantly affect biological outcomes. For example:
    • The introduction of aliphatic acid substituents has been linked to enhanced anti-inflammatory activity .

Summary of Findings

The current understanding of the biological activity of this compound is limited due to a lack of targeted studies. However:

  • Similar compounds suggest potential anti-inflammatory and antimicrobial activities.
  • Further research is necessary to elucidate the specific mechanisms and therapeutic potentials of this compound.

Properties

CAS No.

2408959-91-9

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2,6,7,9-tetrahydro-[1,4]oxazino[3,4-c][1,2,4]triazine-3,4-dione

InChI

InChI=1S/C6H7N3O3/c10-5-6(11)9-1-2-12-3-4(9)7-8-5/h1-3H2,(H,8,10)

InChI Key

WTOITWZBDMCSBM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NNC(=O)C(=O)N21

Purity

95

Origin of Product

United States

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